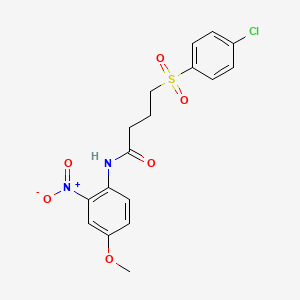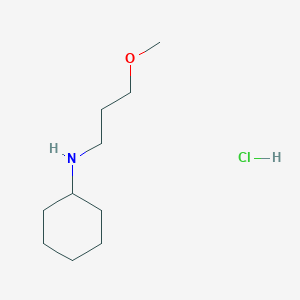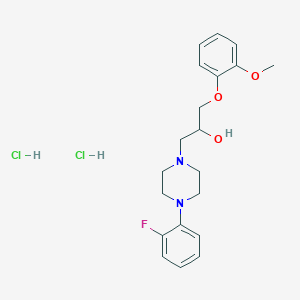![molecular formula C14H11N5O2S2 B2587865 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide CAS No. 1210257-11-6](/img/structure/B2587865.png)
N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide” is a complex organic compound. It belongs to a class of compounds known as thiazolo[3,2-b][1,2,4]triazole-6-ones . These compounds have been synthesized and evaluated for their analgesic and anti-inflammatory activities . They have also been studied for their potential anticancer properties .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazole-6-ones involves a series of chemical reactions . The structures of these compounds are supported by FT-IR, 1 HNMR, and Mass spectra . A three-component and three-stage synthetic protocol has been employed for the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by 1 H-NMR, 13 C-NMR, 2D NMR, and LC-MS . The molecular formula of the compound is C14H11N5O2S2.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the interaction of various reagents and conditions . The reaction involves the use of specific reagents and conditions, and the process is carried out at specific temperatures .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research into thiazole and thiophene derivatives reveals their significance in the development of compounds with antimicrobial, anti-inflammatory, and anticancer activities. For example, the microwave-assisted synthesis of molecules containing thiazole and triazole moieties has led to compounds with antimicrobial, antilipase, and antiurease activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Similarly, thiophene derivatives have been synthesized with a focus on their reactivity towards various nitrogen nucleophiles, leading to the creation of pyrazole, isoxazole, and pyrimidine derivatives, demonstrating the versatility of these compounds in chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer Applications
A notable area of application for thiazole and thiophene compounds is in anticancer research. Some derivatives have shown potent anticancer activities, indicating their potential as therapeutic agents. For instance, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been evaluated as potent anticancer agents, with certain compounds displaying significant efficacy against hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Antibacterial and Anti-Inflammatory Properties
The synthesis of novel thiazole and thiophene derivatives has also been directed towards exploring their antibacterial and anti-inflammatory properties. Studies have shown that these compounds can exhibit significant activity against various bacterial strains and inflammation models, highlighting their potential in addressing bacterial infections and inflammatory conditions (Lahsasni, Al-Hemyari, Ghabbour, Mabkhoot, Aleanizy, Alothman, & Almarhoon, 2018).
Direcciones Futuras
Mecanismo De Acción
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These properties might influence the interaction of “N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide” or “N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-1,2-oxazole-5-carboxamide” with its targets.
Propiedades
IUPAC Name |
N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S2/c20-13(10-4-6-16-21-10)15-5-3-9-8-23-14-17-12(18-19(9)14)11-2-1-7-22-11/h1-2,4,6-8H,3,5H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOGCQLECRTHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=NO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile](/img/structure/B2587790.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2587791.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2587792.png)
![(E)-4-(Dimethylamino)-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-enamide](/img/structure/B2587793.png)


![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2587797.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2587801.png)

![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2587804.png)
